molecular formula C8H7NO2 B1267409 5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 22876-15-9

5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B1267409
CAS RN: 22876-15-9
M. Wt: 149.15 g/mol
InChI Key: GBLBFWAKNXWFFS-UHFFFAOYSA-N
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Description

“5-methyl-1,3-benzoxazol-2(3H)-one” is a chemical compound. It has been studied in the context of inhibiting the human MTH1 enzyme .


Molecular Structure Analysis

The molecular structure of “5-methyl-1,3-benzoxazol-2(3H)-one” has been analyzed in the context of its interaction with the human MTH1 enzyme .

Scientific Research Applications

Quorum Sensing Inhibition

5-Methyl-1,3-benzoxazol-2(3H)-one has been identified as a potential quorum sensing inhibitor (QSI). It exhibits inhibitory activities on the quorum sensing system in specific bacterial strains. This suggests its potential use in developing anti-pathogenic drugs that restrict the virulence of Pseudomonas aeruginosa and possibly other significant human pathogens. The compound's role in reducing biofilm formation, elastase production, and swarming motility in P. aeruginosa PA01 highlights its potential in antimicrobial therapy (Miandji et al., 2012).

Medical Imaging

Benzoxazole derivatives, including 5-methyl-1,3-benzoxazol-2(3H)-one, have been explored for their application in biomedical imaging, particularly in Positron Emission Tomography (PET). These derivatives, labeled with carbon-11, exhibit high binding affinity, making them potential PET radioligands for imaging specific receptors in the brain and potentially in heart and cancer diseases (Gao et al., 2008).

Antimicrobial Properties

Several studies have synthesized and tested benzoxazole derivatives, including 5-methyl-1,3-benzoxazol-2(3H)-one, for their antimicrobial properties. These compounds have shown varying levels of antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and yeasts, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Vibrational Spectra and Molecular Structure Analysis

Research on the vibrational spectra and molecular structure of 5-methyl-1,3-benzoxazol-2(3H)-one derivatives using density functional theory and Hartree–Fock calculations has been conducted. Such studies are crucial in understanding the physical and chemical properties of these molecules, which is essential for their application in various fields, including pharmaceuticals and material science (Taşal et al., 2009).

Design and Synthesis for Antimicrobial Activity

The design and synthesis of novel 2-substituted benzoxazole derivatives, including 5-methyl-1,3-benzoxazol-2(3H)-one, have been explored for their potential antimicrobial activity. These studies contribute to the development of new antimicrobial agents with potential applications in treating infections (Balaswamy et al., 2012).

Future Directions

The study of “5-methyl-1,3-benzoxazol-2(3H)-one” as an inhibitor of the human MTH1 enzyme suggests potential future directions for research in this area .

properties

IUPAC Name

5-methyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBFWAKNXWFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314111
Record name 5-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1,3-benzoxazol-2(3H)-one

CAS RN

22876-15-9
Record name 22876-15-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Amino-4-methylphenol (5.00 g, 40.6 mmol) and triethylamine (17 ml, 122 mmol) were dissolved in chloroform (100 ml), ethyl chloroformate (5.8 ml, 61 mmol) was added at room temperature with stirring, and thereafter the mixture was stood at the same temperature overnight. Water was added to the reaction mixture, the mixture was extracted with chloroform, and the organic layer was dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure. N,N-Dimethylformamide (35 ml) and potassium carbonate (11.2 g, 81.2 mmol) were added to the obtained residue, and the mixture was stirred at 70° C. for 9 hr. The reaction mixture was cooled to room temperature, and 3N hydrochloric acid was added with stirring. The precipitated solid was filtered, washed with water, and dried under reduced pressure to give the title compound (4.94 g, yield 82%) as a pale-bistered solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.2 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Köysal, Ş Işık, M Köksal, H Erdõgan… - … Section C: Crystal …, 2004 - scripts.iucr.org
The title compounds, both C19H20FN3O2, contain essentially planar benzoxazolinone ring systems, within which the C—N bond distances and angles do not differ significantly …
Number of citations: 12 scripts.iucr.org
AM Miandji, S Ulusoy, Y Dündar, S Özgen… - …, 2012 - thieme-connect.com
Antibiotics are commonly used to treat microbial infections. Due to misuse or large-scale use of antibiotics, many pathogens have gained resistance which makes antibiotic treatments …
Number of citations: 20 www.thieme-connect.com
A Aydin, Z Soyer, M Akkurt, O Buyukgungor - Universal Journal of Physics …, 2017 - Citeseer
The aim of the present work is to explore crystal and electronic structure of N, N-di [(5-chloro-2-oxo-2, 3-dihydrobenzo [d] oxazole-3-yl) methyl] ethanamine. In the title compound, …
Number of citations: 1 citeseerx.ist.psu.edu
Y Dündar - academia.edu
Microwave reactions were carried out at atmospheric pressure in MicroSYNTH Microwave Labstation. Fourier transform infrared-Attenuated Total Reflectance (FTIR-ATR) spectra were …
Number of citations: 2 www.academia.edu
I Castillo-Juárez, T Maeda, EA Mandujano-Tinoco… - che.psu.edu
Quorum sensing (QS) is cell communication that is widely used by bacterial pathogens to coordinate the expression of several collective traits, including the production of multiple …
Number of citations: 2 www.che.psu.edu
I Castillo-Juárez, T Maeda… - World Journal of …, 2015 - ncbi.nlm.nih.gov
Quorum sensing (QS) is cell communication that is widely used by bacterial pathogens to coordinate the expression of several collective traits, including the production of multiple …
Number of citations: 221 www.ncbi.nlm.nih.gov
A Bielenica, AE Kozio, M Struga - Mini-Reviews in Medicinal …, 2013 - academia.edu
An overview of docking models of chain arylpiperazines to different subtypes of serotonin receptors belonging to the GPCR family is presented. The theory of a ligand-receptor …
Number of citations: 16 www.academia.edu
AM Miandji - Sağlık Bilimleri Enstitüsü
Number of citations: 0
U Salgın-Gökşen, N Gökhan-Kelekçi, Ö Göktaş… - Bioorganic & medicinal …, 2007 - Elsevier
Acetic acid hydrazide containing 5-methyl-2-benzoxazolinone (4) was synthesized by the condensation of 2-(5-methyl-2-benzoxazolinone-3-yl)acetate with hydrazine hydrate. …
Number of citations: 554 www.sciencedirect.com
Y Köysal - Fen Bilimleri Enstitüsü
Number of citations: 0

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